
Ethyl 6-bromo-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a bromine atom, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Bromination: The quinoline core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Coupling with Piperidine: The brominated quinoline is then coupled with 4-(piperidin-1-yl)aniline through a nucleophilic aromatic substitution reaction.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-bromo-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to form the corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Quinoline N-oxides
Reduction: Corresponding amines
Substitution: Various substituted quinoline derivatives
Applications De Recherche Scientifique
Ethyl 6-bromo-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Research: The compound is used as a tool to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of various biological processes.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 6-bromo-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to antiproliferative effects in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-chloro-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate
- Ethyl 6-fluoro-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate
- Ethyl 6-iodo-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate
Uniqueness
Ethyl 6-bromo-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.
Propriétés
Formule moléculaire |
C23H24BrN3O2 |
|---|---|
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
ethyl 6-bromo-4-(4-piperidin-1-ylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C23H24BrN3O2/c1-2-29-23(28)20-15-25-21-11-6-16(24)14-19(21)22(20)26-17-7-9-18(10-8-17)27-12-4-3-5-13-27/h6-11,14-15H,2-5,12-13H2,1H3,(H,25,26) |
Clé InChI |
PEKPWJFBVMVOGT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)N4CCCCC4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14878903.png)

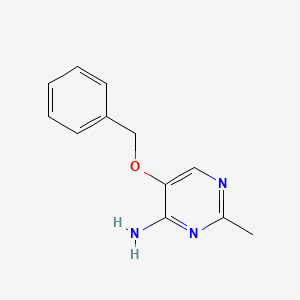
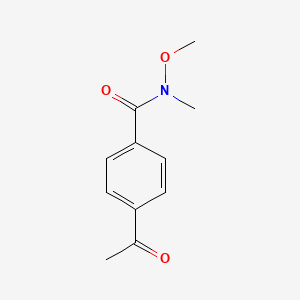
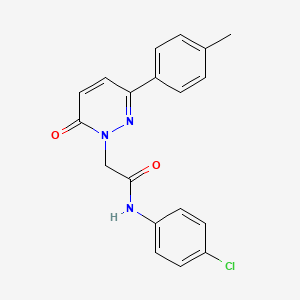

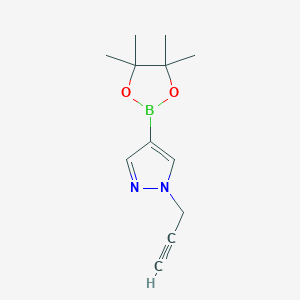
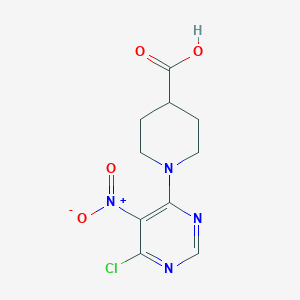
![8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14878941.png)
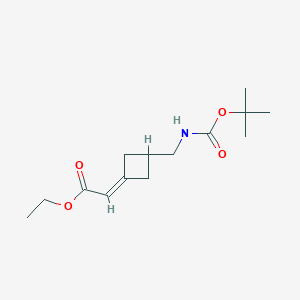


![Dimethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14878967.png)
![8-Bromo-5-Fluoro-2,2-Dimethylbenzo[1,3]dioxin-4-One](/img/structure/B14878973.png)
